3-Iodophenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

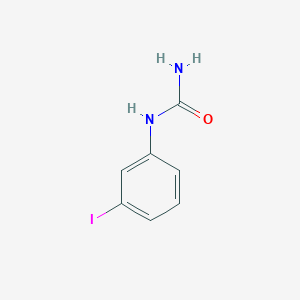

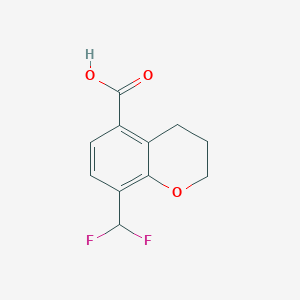

“3-Iodophenylurea” is a chemical compound that is likely to be a derivative of phenylurea . Phenylurea is a type of urea containing a phenyl group. Ureas in general are organic compounds that share a common functional group characterized by a carbonyl (double bond between carbon and oxygen) and an amine group attached to the same carbon atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a urea group. The ‘3-Iodo’ prefix indicates that an iodine atom is attached to the third carbon atom in the phenyl group .

Scientific Research Applications

Novel Compounds Synthesis

3-Iodophenylurea plays a role in the synthesis of new compounds. For example, in the construction of dibenzo[d,f][1,3]oxazepine skeletons, 2′-amino-2-hydroxybiphenyl reacted with isothiocyanate-derived thioureas, treated with iodine, resulted in novel oxazepine derivatives (Murata et al., 2021).

Enhancing Anticancer Potency

Research has shown that replacing the thiosugar of Auranofin with iodide, similar in structure to this compound, can enhance its anticancer potency, as demonstrated in a mouse model of ovarian cancer (Marzo et al., 2019).

Contrast-Enhanced Imaging

Iodine-based agents, closely related to this compound, are increasingly used in contrast-enhanced computed tomography (CT) to visualize soft-tissue structures. This method has proven effective for detailed anatomical studies in various research contexts (Gignac et al., 2016).

Radioiodinated Imaging Agents

Research on radioiodinated iodophenyl- and iodovinyl-substituted fatty acids, which include structures similar to this compound, has been conducted for use as myocardial imaging agents. These studies focused on their synthesis and potential clinical applications (Knapp & Goodman, 1985).

Protein Structure Determination

This compound-like compounds, such as p-iodo-L-phenylalanine, have been used in protein structure determination. Their incorporation into proteins facilitates single-wavelength anomalous dispersion experiments, aiding in the structural study of proteins (Xie et al., 2004).

Mechanism of Action

Target of Action

3-Iodophenylurea is a ligand that binds to the active site of human liver CYP1A2 . The primary role of CYP1A2 is to catalyze the metabolism of xenobiotics and endogenous compounds, including environmental pollutants and drugs .

Mode of Action

The 3-iodophenyl group of this compound interacts with the bidentate ligand, and the urea moiety interacts with the carbonyl group . This interaction at the active site of CYP1A2 can influence the enzyme’s ability to metabolize other compounds, potentially altering their pharmacological effects .

Biochemical Pathways

This could potentially affect a wide range of biochemical pathways, depending on the specific compounds involved .

Pharmacokinetics

As a ligand for cyp1a2, it’s reasonable to assume that its bioavailability and pharmacokinetics may be influenced by factors that affect cyp1a2 activity, such as genetic polymorphisms, drug interactions, and certain dietary factors .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it interacts with via CYP1A2. By influencing the metabolism of these compounds, this compound could potentially alter their cellular effects, leading to a wide range of possible outcomes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors that induce or inhibit CYP1A2 activity could potentially affect the action of this compound. These factors could include certain drugs, dietary components, and environmental pollutants . Additionally, factors that affect the stability of this compound, such as pH and temperature, could also influence its action .

Biochemical Analysis

Biochemical Properties

3-Iodophenylurea is known to bind to the active site of human liver CYP1A2 . The 3-iodophenyl group interacts with the bidentate ligand, and the urea moiety interacts with the carbonyl group . This interaction suggests that this compound may play a role in modulating the activity of CYP1A2, an enzyme involved in drug metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of CYP1A2 This binding could potentially influence the enzyme’s activity, affecting the metabolism of drugs and other compounds processed by CYP1A2

Properties

IUPAC Name |

(3-iodophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCNSMUGOQHBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457658-05-8 |

Source

|

| Record name | (3-iodophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2789354.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789355.png)

![ethyl 2-(2-((1-(2-(2-fluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2789356.png)

![(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2789357.png)

methanone](/img/structure/B2789359.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2789362.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2789368.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2789372.png)